molecular formula C19H17F2N3O2S B2857342 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226454-11-0

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2857342
CAS No.: 1226454-11-0
M. Wt: 389.42
InChI Key: MZTICTJMTLLYON-UHFFFAOYSA-N
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Description

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a difluoromethoxyphenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The difluoromethoxyphenyl group can be introduced via electrophilic or nucleophilic difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient difluoromethylation reagents .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving imidazole-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The difluoromethoxy group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is unique due to its combination of a difluoromethoxy group and an imidazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-22-17(25)12-27-19-23-11-16(13-5-3-2-4-6-13)24(19)14-7-9-15(10-8-14)26-18(20)21/h2-11,18H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTICTJMTLLYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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